molecular formula C12H17N B185541 (Cyclopropylmethyl)(1-phenylethyl)amine CAS No. 356539-54-3

(Cyclopropylmethyl)(1-phenylethyl)amine

Cat. No. B185541
M. Wt: 175.27 g/mol
InChI Key: DBZLFDOJZXGGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)(1-phenylethyl)amine is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of (Cyclopropylmethyl)(1-phenylethyl)amine involves the use of transaminases, which offer an environmentally benign chiral amine asymmetric synthesis route . The large binding pocket of an (S)-selective ω-transaminase BPTA from Paraburkholderia phymatum has been engineered to transform the prochiral aryl alkyl ketone 1-propiophenone .


Molecular Structure Analysis

The molecular formula of (Cyclopropylmethyl)(1-phenylethyl)amine is C12H17N. The molecular weight is 175.27 g/mol.


Chemical Reactions Analysis

Amines, including (Cyclopropylmethyl)(1-phenylethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .


Physical And Chemical Properties Analysis

The density of (Cyclopropylmethyl)(1-phenylethyl)amine is 0.986g/cm3 . Its boiling point is 248.5ºC at 760 mmHg .

Safety And Hazards

The safety data sheet for (S)-(-)-1-Phenylethylamine, a related compound, indicates that it is combustible, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

N-(cyclopropylmethyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZLFDOJZXGGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397534
Record name (cyclopropylmethyl)(1-phenylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(1-phenylethyl)amine

CAS RN

356539-54-3
Record name N-(Cyclopropylmethyl)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356539-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (cyclopropylmethyl)(1-phenylethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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